molecular formula C18H16N4O2S B6014311 N-1H-benzimidazol-2-yl-4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)butanamide

N-1H-benzimidazol-2-yl-4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)butanamide

Cat. No.: B6014311
M. Wt: 352.4 g/mol
InChI Key: XMGZXVZBSGWGSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1H-benzimidazol-2-yl-4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)butanamide, also known as BIBB 515, is a chemical compound that has gained attention in the field of scientific research due to its potential as a therapeutic agent. BIBB 515 belongs to the class of benzimidazole derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the treatment of various diseases.

Mechanism of Action

N-1H-benzimidazol-2-yl-4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)butanamide 515 exerts its effects by binding to and activating D3 receptors in the brain. This leads to an increase in dopamine release, which is thought to play a role in the regulation of reward pathways and addictive behaviors. This compound 515 has also been shown to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as dopamine.
Biochemical and Physiological Effects:
Studies have shown that this compound 515 has a number of biochemical and physiological effects in the body. It has been shown to increase dopamine release in the brain, which is thought to play a role in the regulation of reward pathways and addictive behaviors. This compound 515 has also been shown to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as dopamine.

Advantages and Limitations for Lab Experiments

One advantage of using N-1H-benzimidazol-2-yl-4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)butanamide 515 in lab experiments is its high affinity for D3 receptors, which allows for specific targeting of this receptor subtype. However, one limitation of using this compound 515 is its potential for off-target effects, as it has been shown to bind to other dopamine receptor subtypes as well as other neurotransmitter receptors.

Future Directions

There are a number of potential future directions for research into N-1H-benzimidazol-2-yl-4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)butanamide 515. One area of interest is its potential as a treatment for drug addiction, particularly for stimulant drugs such as cocaine and methamphetamine. Another area of interest is its potential as a treatment for neurological disorders such as schizophrenia and Parkinson's disease. Additionally, further research is needed to better understand the specific mechanisms of action of this compound 515 and its potential for off-target effects.

Synthesis Methods

The synthesis of N-1H-benzimidazol-2-yl-4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)butanamide 515 involves a multi-step process that includes the reaction of 2-aminobenzimidazole with 3-oxo-1,2-benzisothiazole in the presence of a base to form the intermediate compound 2-(benzimidazol-2-ylthio)benzamide. This intermediate is then reacted with 4-bromo-1-butanol in the presence of a base to form the final product, this compound 515.

Scientific Research Applications

N-1H-benzimidazol-2-yl-4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)butanamide 515 has been extensively studied for its potential as a therapeutic agent in the treatment of various diseases. It has been shown to have a high affinity for a specific type of dopamine receptor in the brain, known as D3 receptors. This has led to research into its potential as a treatment for drug addiction, as well as other neurological disorders such as schizophrenia and Parkinson's disease.

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-4-(3-oxo-1,2-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S/c23-16(21-18-19-13-7-2-3-8-14(13)20-18)10-5-11-22-17(24)12-6-1-4-9-15(12)25-22/h1-4,6-9H,5,10-11H2,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGZXVZBSGWGSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2)CCCC(=O)NC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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